molecular formula C14H24N4OS B2502809 (E)-4-(Dimethylamino)-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]but-2-enamide CAS No. 2411336-06-4

(E)-4-(Dimethylamino)-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]but-2-enamide

Cat. No. B2502809
CAS RN: 2411336-06-4
M. Wt: 296.43
InChI Key: RMQYDNXJHJOCBC-VOTSOKGWSA-N
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Description

The compound appears to contain functional groups common in organic chemistry, such as amide and thiazole groups . These groups are often found in biologically active compounds, including drugs and natural products .


Chemical Reactions Analysis

The reactivity of a compound depends on its functional groups. Amides, for example, can undergo hydrolysis, especially under acidic or basic conditions . Thiazoles can participate in various reactions, such as S_NAr (nucleophilic aromatic substitution) or metal-catalyzed cross-coupling .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined experimentally. Computational methods can also provide estimates .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, many drugs work by binding to a specific protein and modulating its activity .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. This could include testing its biological activity, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4OS/c1-11-12(20-14(16-11)18(4)5)8-9-15-13(19)7-6-10-17(2)3/h6-7H,8-10H2,1-5H3,(H,15,19)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQYDNXJHJOCBC-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C)C)CCNC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N(C)C)CCNC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(dimethylamino)-N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}but-2-enamide

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